Evidence Item 1: Sub-Nanomolar Modulatory Activity at Human Nav1.1 Voltage-Gated Sodium Channel
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid exhibits an EC50 of 7.90 nM as a modulator of human Nav1.1 expressed in Xenopus laevis oocytes, measured via two-electrode voltage clamp [1]. In contrast, a structurally distinct sulfamoyl benzoic acid derivative (BDBM50521571) displayed a Kd >1,000 nM at the same human Nav1.1 target under manual patch-clamp conditions [2]. This represents a >125-fold difference in apparent affinity, highlighting the critical role of the specific substitution pattern in achieving high-potency Nav1.1 engagement.
| Evidence Dimension | Affinity/potency at human Nav1.1 |
|---|---|
| Target Compound Data | EC50 = 7.90 nM |
| Comparator Or Baseline | BDBM50521571 (sulfamoyl benzoic acid derivative): Kd >1,000 nM |
| Quantified Difference | >125-fold higher apparent potency for target compound |
| Conditions | Target: human Nav1.1 expressed in Xenopus laevis oocytes. Assay: two-electrode voltage clamp, sodium current measured 1–4 days post-injection [1]. Comparator assay: manual patch-clamp electrophysiology in CHO cells at -60 mV holding potential [2]. |
Why This Matters
For researchers investigating Nav1.1-mediated excitability or seeking a high-potency Nav1.1 modulator, this compound offers a quantitatively superior starting point compared to less potent in-class analogs, enabling more robust signal-to-noise ratios in cellular assays.
- [1] BindingDB. Entry BDBM50582059 (CHEMBL5082582). EC50: 7.90 nM for human Nav1.1. View Source
- [2] BindingDB. Entry BDBM50521571 (CHEMBL4464990). Kd: >1000 nM for human Nav1.1. View Source
